molecular formula C15H12O B13579261 1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one CAS No. 62956-16-5

1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one

Cat. No.: B13579261
CAS No.: 62956-16-5
M. Wt: 208.25 g/mol
InChI Key: AGVOELAKCPSYJP-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one is a chemical compound that functions as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, which incorporates a biphenyl scaffold linked to a propenone group, is of significant interest in the design and development of novel bioactive molecules . The biphenyl moiety is a privileged structure in pharmacology, frequently found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . This compound is particularly valuable as a synthetic intermediate for creating more complex chemical entities. Biphenyl derivatives are commonly synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds between aryl rings . The propenone (chalcone) segment of the molecule offers a reactive α,β-unsaturated ketone system, which can undergo various transformations, including nucleophilic additions and cyclization reactions, to generate diverse heterocyclic compounds like pyrazolines and flavones . In a research context, this chemical is for investigational purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this product should refer to its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

CAS No.

62956-16-5

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-(2-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2

InChI Key

AGVOELAKCPSYJP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Intermediate Synthesis

A common approach to obtain biphenyl-substituted precursors involves Suzuki-Miyaura cross-coupling reactions. For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can be coupled with substituted boronic acids in the presence of palladium catalysts to yield biphenyl derivatives that can be further transformed into chalcones.

Experimental highlights:

  • Reactants: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and substituted boronic acids.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
  • Base: Potassium carbonate (K2CO3).
  • Solvent system: 1,4-dioxane and water mixture (4:1 ratio).
  • Conditions: Stirring at 80 °C for 16 hours.
  • Purification: Column chromatography using ethyl acetate/petroleum ether.
  • Characterization: 1H-NMR, 13C-NMR, IR, and mass spectrometry confirmed the structure and purity.

This method yields biphenyl derivatives in good yields (~78%) and high purity, suitable for subsequent condensation reactions.

Claisen-Schmidt Condensation to Form Chalcone Core

The chalcone framework of 1-([1,1'-biphenyl]-2-yl)prop-2-en-1-one is typically synthesized by condensing a biphenyl-substituted benzaldehyde with acetophenone under basic or acidic conditions.

General procedure:

  • React biphenyl-2-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
  • Solvent: Ethanol or methanol is commonly used.
  • Reaction conditions: Stirring at room temperature or mild heating for several hours.
  • Work-up: Acidification to precipitate the chalcone, followed by filtration and recrystallization.
  • Purification: Recrystallization or chromatography.
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy (notably C=O stretch near 1650 cm-1 and C=C stretch), and mass spectrometry.

This method is widely used due to its simplicity and efficiency in forming α,β-unsaturated ketones with high stereoselectivity, typically yielding the trans (E) isomer predominantly.

Data Table: Representative Synthesis Conditions and Yields

Step Reactants / Conditions Catalyst / Base Solvent System Temperature Time Yield (%) Notes
Suzuki-Miyaura Cross-Coupling 1-(4-bromophenyl)cyclopropane-1-carboxylic acid + boronic acid Pd(PPh3)4 (2.44 mmol), K2CO3 (12.18 mmol) 1,4-dioxane:H2O (4:1) 80 °C 16 h ~78 Purified by column chromatography
Claisen-Schmidt Condensation Biphenyl-2-carbaldehyde + acetophenone NaOH or KOH Ethanol or Methanol RT to mild heat Several hours 70-85 Acid work-up, recrystallization
Photocatalytic Synthesis Styrene derivatives + trifluoroethyl radical precursor 4DPAIPN (photocatalyst) DMSO Room temp 90 min Variable Emerging method, light irradiation

Analytical Characterization

  • NMR Spectroscopy: 1H-NMR shows characteristic olefinic protons of the chalcone double bond at ~7.5–8.0 ppm with coupling constants indicative of trans configuration. Aromatic protons of biphenyl appear in the 7.0–7.8 ppm range. 13C-NMR confirms carbonyl carbon near 190–195 ppm and olefinic carbons around 120–140 ppm.
  • IR Spectroscopy: Strong absorption bands for C=O stretch near 1650 cm-1 and C=C stretch in the 1600 cm-1 region. Biphenyl aromatic C–H stretches appear near 3000 cm-1.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound, confirming molecular integrity.

Summary of Research Findings

  • Suzuki-Miyaura coupling is effective for preparing biphenyl intermediates, enabling structural diversification.
  • Claisen-Schmidt condensation remains the most direct and efficient method to form the chalcone framework.
  • Photochemical methods are promising for future development but require further optimization for this specific compound.
  • The synthesized compounds exhibit well-defined spectroscopic profiles, confirming successful synthesis and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or epoxides.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one (Target Compound) C₁₅H₁₂O Biphenyl-2-yl, α,β-unsaturated ketone 208.26* Likely intermediate for chalcone-based materials
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one C₁₅H₁₃FO Fluorine at biphenyl-2', ketone at position 4 244.26 Enhanced polarity; pharmaceutical intermediate
1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one (PI 907T) C₂₀H₂₃NO₂ Morpholine, methyl group 309.40 Photoinitiator in polymers
(E)-1-(4′-Methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one C₂₂H₁₇NO₄ Methoxy (4′), nitro (3-phenyl) 359.38 Charge-transfer complexes; crystal engineering
1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone C₂₀H₁₆O Biphenyl-4-yl, phenylethanone 272.34 Organic synthesis intermediate
1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethanone C₁₅H₁₄O₂ Methoxy at biphenyl-4′ 226.27 Electron-rich aromatic systems
1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl]ethanone C₁₅H₁₄O₃S Methylsulfonyl at biphenyl-4′ 274.33 Electron-withdrawing substituent for catalysis

*Calculated molecular weight based on formula.

Structural and Electronic Effects

  • Electron-Withdrawing Groups : Nitro () and methylsulfonyl () groups increase electrophilicity of the α,β-unsaturated ketone, favoring Michael addition reactions.
  • Electron-Donating Groups : Methoxy () and morpholine () substituents enhance solubility and stabilize charge-transfer states in photoactive applications .

Physical Properties

  • Melting Points : Fluorinated derivatives (e.g., ) exhibit higher melting points (~226–228°C in ) due to increased intermolecular forces . Methoxy-substituted compounds () show lower melting points, enhancing processability .
  • Crystallinity : Biphenyl-4-yl derivatives () often form stable crystals due to planar stacking, whereas biphenyl-2-yl analogs may exhibit twisted conformations affecting packing .

Biological Activity

1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H16O\text{C}_{17}\text{H}_{16}\text{O}

This compound can be synthesized through various methods involving the aldol condensation reaction between appropriate benzaldehydes and acetophenone derivatives. The synthesis often involves the use of acidic conditions to facilitate the formation of the chalcone structure.

Antioxidant Properties

Chalcones are known for their potent antioxidant activities. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that chalcone derivatives can inhibit pro-inflammatory cytokines. For instance, this compound has been shown to downregulate the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It has demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 125 µg/mL, indicating its potential as an antimicrobial agent .

Study on Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of several chalcone derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent inhibition of tyrosinase activity in B16F10 melanoma cells. The IC50 values were significantly lower than those of standard inhibitors such as kojic acid, suggesting a strong potential for skin-whitening applications .

Anticancer Activity

In another research study focusing on the anticancer properties of chalcones, it was found that this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. This suggests its potential role in cancer therapy .

Summary Table of Biological Activities

Biological Activity Effect Reference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of MCP-1 expression
AntimicrobialMIC against Staphylococcus aureus: 125 µg/mL
Tyrosinase InhibitionIC50 lower than kojic acid
AnticancerInduction of apoptosis

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a biphenyl derivative reacts with an acyl chloride (e.g., acryloyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Ultrasound-assisted synthesis has also been employed for similar enone derivatives, improving reaction efficiency by enhancing mixing and reducing reaction time . Key factors include solvent polarity (e.g., dichloromethane or toluene), catalyst loading, and temperature control to minimize side reactions like polyacylation.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies the carbonyl (C=O) stretch (~1640–1680 cm⁻¹) and conjugated C=C bonds (~1590–1630 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (δ 6.8–8.0 ppm) and the α,β-unsaturated ketone system (vinyl protons δ 6.5–7.5 ppm). ¹³C NMR resolves carbonyl carbons (~190–200 ppm) .
  • X-Ray Crystallography : Determines bond lengths and angles, especially for verifying the enone geometry and biphenyl substitution pattern .

Q. How does the biphenyl substituent position influence the compound's electronic properties and reactivity?

  • Methodological Answer : The 2-position substitution on the biphenyl moiety creates steric hindrance, reducing rotational freedom and enhancing conjugation with the enone system. This increases electron-withdrawing effects on the carbonyl group, as evidenced by red-shifted UV-Vis absorption compared to para-substituted analogs. Reactivity in Michael addition or Diels-Alder reactions can be modulated by this electronic environment .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational predictions and experimental spectroscopic data for enone-containing biphenyl derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT calculations. To address this:

  • Perform solvent-phase DFT simulations (e.g., using PCM models) and compare with experimental NMR/UV data.
  • Use SHELXL refinement for X-ray structures to validate bond-length alternations in the enone system .
  • Cross-reference with dynamic NMR studies to assess rotational barriers in solution .

Q. What strategies optimize reaction conditions for asymmetric synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Chiral Lewis acids (e.g., BINOL-based catalysts) can induce enantioselectivity in ketone reductions or asymmetric aldol reactions.
  • Solvent Engineering : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions, while low temperatures (-20°C to 0°C) stabilize intermediates.
  • Ultrasound Assistance : Enhances reaction rates and enantiomeric excess (ee) by promoting efficient mixing and reducing aggregation .

Q. What advanced crystallization techniques improve single-crystal X-ray diffraction quality for accurate structural determination?

  • Methodological Answer :

  • Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystal growth, reducing defects.
  • Seeding : Introduce microcrystals to control nucleation sites.
  • SHELXL Refinement : Apply TWIN commands for twinned crystals and ADPS restraints for disordered biphenyl groups. High-resolution data (≤ 0.8 Å) ensures precise electron density mapping .

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